Ethanesulfinamide

Description

Historical Context of Sulfinamide Research and Development

The journey of sulfinamide chemistry is intrinsically linked to the development of sulfonamides, which revolutionized medicine in the 20th century. The story begins with the discovery of the antibacterial properties of Prontosil in the 1930s. German chemist Gerhard Domagk found that this dye was metabolized in the body to sulfanilamide (B372717), the active antibacterial agent. This pivotal discovery spurred a massive wave of research into sulfonamide derivatives, leading to the development of a wide array of "sulfa drugs" that became the first broadly effective systemic antibacterials.

While the primary focus was on sulfonamides, the related sulfinamide functional group also garnered attention. The development of methods to synthesize sulfinamides, often as intermediates or analogs of sulfonamides, progressed throughout the mid-20th century. Early synthetic routes typically involved the reaction of sulfinyl chlorides with amines. These methods, while effective, sometimes suffered from limitations regarding substrate scope and reaction conditions.

A significant leap in sulfinamide chemistry came with the exploration of chiral sulfinamides. The realization that the sulfur atom in a sulfinamide is a stereocenter, and that these compounds could be prepared in enantiomerically pure forms, opened up new avenues in asymmetric synthesis. This led to the development and popularization of chiral auxiliaries like tert-butanesulfinamide, which have become indispensable tools for the stereoselective synthesis of amines.

Significance of the Sulfinamide Functional Group in Organic Synthesis and Medicinal Chemistry

The sulfinamide functional group (R-S(O)-NR'R'') is a versatile and valuable moiety in both organic synthesis and medicinal chemistry, a significance that extends to the foundational structure of ethanesulfinamide.

In organic synthesis , the primary role of sulfinamides, particularly chiral sulfinamides, is as chiral auxiliaries. These compounds allow for the high-yield, highly stereoselective synthesis of chiral amines, which are crucial building blocks for many pharmaceuticals and natural products. The sulfinyl group can be readily attached to an amine and, after directing a stereoselective transformation, can be easily cleaved under mild acidic conditions.

Furthermore, sulfinamides serve as precursors for the synthesis of other important sulfur-containing functional groups. Their controlled oxidation can lead to the formation of sulfonamides, and they can be used to prepare sulfoximines and sulfonimidamides, which are of growing interest in medicinal chemistry.

In medicinal chemistry , the sulfinamide group is recognized as a valuable pharmacophore. It can act as a bioisostere for an amide bond, offering improved metabolic stability and different physicochemical properties. The tetrahedral geometry and hydrogen bonding capabilities of the sulfinamide group allow it to interact with biological targets in unique ways. Although less common than the sulfonamide group, the sulfinamide moiety is found in some biologically active compounds and is an area of active investigation for the development of new therapeutic agents.

Current Research Landscape and Emerging Trends for this compound and Related Compounds

While specific research focusing exclusively on this compound is limited, the broader trends in sulfinamide chemistry provide a framework for its potential future exploration.

A major thrust in current research is the development of more efficient and versatile methods for sulfinamide synthesis. Modern approaches often utilize organometallic reagents and sulfur dioxide surrogates to create the sulfinyl chloride intermediate in situ, which is then trapped with an amine. organic-chemistry.orgnih.gov One such method involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a sulfur dioxide surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.org This generates a metal sulfinate that can then be converted to a sulfinyl chloride and reacted with an amine to form the sulfinamide. organic-chemistry.org This one-pot approach is often faster and more tolerant of various functional groups than traditional methods. organic-chemistry.orgnih.gov

Another emerging trend is the catalytic enantioselective synthesis of sulfinamides, which avoids the need for chiral auxiliaries. These methods aim to directly create the chiral sulfur center with high enantioselectivity using a chiral catalyst.

While much of the application-focused research has been on more complex sulfinamides like tert-butanesulfinamide, the fundamental reactivity of simpler structures like this compound is crucial for understanding these more complex systems. Future research may explore the use of this compound and other simple alkylsulfinamides as building blocks or ligands in catalysis, or investigate their biological properties as potential starting points for new drug discovery programs. The continued development of novel synthetic methods will undoubtedly make simple sulfinamides like this compound more accessible for a wider range of research applications.

Data Tables

Physicochemical Properties of Ethanesulfonamide (B75362)

Note: Ethanesulfonamide is the more oxidized and more extensively characterized analog of this compound. The data below pertains to ethanesulfonamide and is provided for comparative context due to the limited availability of experimental data for this compound.

| Property | Value | Source |

| CAS Number | 1520-70-3 | nih.govchemicalbook.com |

| Molecular Formula | C2H7NO2S | nih.govchemicalbook.com |

| Molecular Weight | 109.15 g/mol | nih.govchemicalbook.com |

| IUPAC Name | ethanesulfonamide | nih.gov |

| Synonyms | Ethanesulfonic acid amide | nih.gov |

General Synthesis of Sulfinamides via Organometallic Reagents

| Step | Reagents and Conditions | Description |

| 1. Sulfinate Formation | Organometallic Reagent (e.g., EtMgBr), Sulfur Dioxide Surrogate (e.g., DABSO) | The organometallic reagent adds to the sulfur dioxide surrogate to generate a metal sulfinate salt. |

| 2. Sulfinyl Chloride Formation | Thionyl Chloride (SOCl2) | The sulfinate salt is reacted with thionyl chloride to form the corresponding sulfinyl chloride in situ. |

| 3. Amination | Primary or Secondary Amine (e.g., NH3) | The sulfinyl chloride is trapped with an amine to yield the final sulfinamide product. |

This table outlines a general, modern one-pot synthesis for sulfinamides, which is applicable for the synthesis of this compound by using an ethyl-based organometallic reagent. organic-chemistry.orgnih.gov

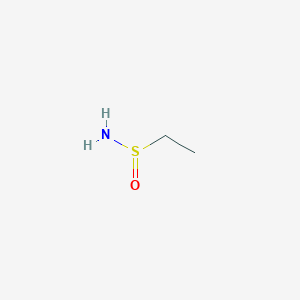

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethanesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NOS/c1-2-5(3)4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGURQRYZKCDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77044-47-4 | |

| Record name | ethanesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethanesulfinamide and Its Analogues

General Synthetic Approaches to Sulfinamides

The construction of the sulfinamide functional group can be achieved through several primary disconnection strategies, involving the formation of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bond.

A prevalent and traditional method for synthesizing sulfinamides involves the reaction of sulfinyl chlorides with primary or secondary amines. nih.gov The requisite sulfinyl chloride can be generated in situ from various precursors. For instance, metal sulfinates, formed from the addition of organometallic reagents (like Grignard or organolithium reagents) to a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can be treated with thionyl chloride to yield the sulfinyl chloride intermediate. nih.govacs.org This intermediate is then trapped by a range of nitrogen nucleophiles, including primary and secondary amines, to afford the desired sulfinamide. nih.govacs.org This one-pot approach is versatile, accommodating a broad scope of organometallic reagents and amines, and proceeds at room temperature. nih.govacs.org

Another significant pathway involves the direct oxidative coupling of thiols and amines. researchgate.netnih.gov This method is advantageous as it utilizes readily available and low-cost starting materials, streamlining the synthetic route and reducing waste. nih.gov Various catalytic systems, including copper and palladium catalysts, have been employed to facilitate this dual S–H/N–H activation. nih.gov For example, a system using copper(I) iodide (CuI) and 2,2'-bipyridine (bpy) under air can effectively synthesize aryl sulfinamides from aryl thiols and aliphatic amines. nih.gov

Furthermore, sulfinamides can be synthesized from sulfonyl chlorides via in situ reduction. nih.govacs.orgnih.gov A one-pot procedure using a reducing agent like triphenylphosphine (PPh3) allows for the conversion of sulfonyl chlorides to sulfinamides upon reaction with an amine. nih.govacs.org This method circumvents the need to handle often unstable sulfinyl chlorides directly. nih.gov

More recent strategies include the reaction of organometallic reagents with N-sulfinylamines, which forms the S-C bond directly. nih.govacs.org The development of stable yet reactive N-sulfinylamine reagents, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO), has made this approach more practical for accessing primary sulfinamides. acs.org

| Starting Material | Reagents | Key Features |

| Organometallic Reagent + SO₂ Surrogate (e.g., DABSO) | 1. Thionyl Chloride (SOCl₂) 2. Amine | One-pot, room temperature, broad scope. nih.govacs.org |

| Thiols + Amines | Copper or Palladium Catalyst, Oxidant (e.g., air) | Utilizes readily available starting materials, streamlines synthesis. nih.gov |

| Sulfonyl Chlorides | Triphenylphosphine (PPh₃), Amine | One-pot reduction, avoids isolation of sulfinyl chlorides. nih.govacs.org |

| N-Sulfinylamines | Organometallic Reagent | Direct S-C bond formation. nih.govacs.org |

Stereoselective Synthesis of Ethanesulfinamide Derivatives

The utility of sulfinamides in asymmetric synthesis is largely dependent on the ability to produce them as single enantiomers. The chiral center at the sulfur atom provides a powerful tool for controlling stereochemistry in subsequent reactions.

Asymmetric Synthesis Leveraging Chiral Auxiliaries, including Sulfinamide-Based Reagents

Chiral auxiliaries are extensively used to introduce stereoselectivity in the synthesis of sulfinamides. One of the most prominent and widely used auxiliaries is tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.eduharvard.eduwikipedia.org This reagent can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. harvard.edunih.gov Subsequent diastereoselective addition of nucleophiles to the C=N bond of these imines allows for the creation of a new stereocenter with high levels of control, dictated by the chiral sulfinyl group. wikipedia.orgnih.gov The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral primary amine. wikipedia.orgrsc.org The versatility of this method has been demonstrated with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates. wikipedia.orgnih.gov

Another effective chiral auxiliary is the naturally occurring and inexpensive alkaloid, (-)-quinine. nih.govacs.orgacs.orgfao.orgresearchgate.net A process has been developed where chiral quinine sulfinates are prepared with excellent diastereoselectivity. acs.org These sulfinates then act as sulfinyl transfer reagents, reacting with suitable amide anions to produce a variety of chiral sulfinamides in high yields and with excellent enantioselectivity. nih.govacs.org A key advantage of this method is that the quinine auxiliary can be recovered and recycled after the reaction. acs.orgacs.org

Enantioselective Catalytic Methods for this compound Construction

While chiral auxiliaries are effective, catalytic enantioselective methods are often preferred due to their higher atom and step economy. acs.org The development of such methods for sulfinamide synthesis is an active area of research.

One notable advancement is the copper-catalyzed enantioselective addition of aryl boroxines to N-sulfinylamines. acs.org Utilizing a copper catalyst paired with a specifically designed chiral phosphine (B1218219) ligand (Xuphos), this method provides direct access to a range of chiral aryl sulfinamides in a single step with high enantioselectivity. acs.org

Rhodium catalysis has also been employed in the asymmetric synthesis of related sulfur compounds. For instance, the rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds, using a chiral rhodium catalyst, can generate products with high enantiomeric ratios at the newly formed sulfur stereocenter. nih.gov These products can be further converted to other chiral sulfur-containing compounds. Although this example leads to sulfoximine precursors, it highlights the potential of transition metal catalysis in creating chiral sulfur centers.

More recently, an enantioselective difunctionalization of activated alkynes using chiral sulfinamide reagents has been developed. acs.org This process, which proceeds via an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, transfers chirality from the sulfur atom of the sulfinamide to a new tetrahedral carbon, allowing for the modular synthesis of optically active α-amino acid derivatives. acs.org

Diastereoselective Pathways in this compound Formation

Diastereoselective synthesis is a powerful strategy for creating molecules with multiple stereocenters. In the context of this compound derivatives, the most prevalent diastereoselective method involves the nucleophilic addition to chiral N-sulfinyl imines. As mentioned previously, N-tert-butanesulfinyl imines, derived from the condensation of aldehydes or ketones with enantiopure tert-butanesulfinamide, are key intermediates. nih.govrsc.org

The addition of organometallic reagents, such as Grignard or organolithium reagents, to these chiral imines is highly diastereoselective. rsc.orgnih.govrsc.org The stereochemical outcome is directed by the bulky tert-butyl group on the sulfinyl auxiliary, which effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered side. harvard.edu This approach has been used to synthesize a vast array of chiral amines, including α-branched amines and amino ketones, with excellent stereocontrol. rsc.orgnih.gov The diastereoselectivity of these additions can sometimes be influenced by the solvent system, allowing for selective access to different diastereomers from the same starting materials. acs.org

Green Chemistry Approaches in this compound Synthesis

Incorporating the principles of green chemistry into synthetic methodologies is crucial for developing sustainable and environmentally benign processes. diva-portal.org This involves using safer solvents, reducing waste, and improving energy efficiency.

Recent synthetic methods for sulfinamides have begun to embrace these principles. For example, the direct synthesis of sulfinamides from thiols and amines via oxidative coupling minimizes the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. nih.gov

Catalyst-free methods for the synthesis of related sulfonamides have been developed using water as a solvent, which proceeds with high yields and selectivity in short reaction times. researchgate.net Similar strategies for sulfinamide synthesis could offer significant environmental benefits. A patented green process for sulfanilamide (B372717) synthesis highlights the use of anhydrous solvents that can be recycled and replaces aqueous ammonia with ammonia gas, which saves raw materials and avoids the generation of high-salt wastewater. google.com

Domino reactions, where multiple bond-forming events occur in a single step under the same conditions, represent another green strategy by increasing molecular complexity rapidly and efficiently. researchgate.net The development of domino reactions that incorporate sulfinamide moieties could provide highly efficient and atom-economical routes to complex molecules. nih.govnih.gov

Atom Economy Maximization in this compound Syntheses

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Synthetic methods should be designed to maximize this incorporation. rsc.org

Reactions with poor atom economy are common in syntheses that use stoichiometric reagents, especially protecting groups or auxiliaries that are not incorporated into the final product. While the use of chiral auxiliaries like tert-butanesulfinamide is highly effective for stereocontrol, it inherently has a lower atom economy because the auxiliary is removed in a later step. yale.edu However, the ability to recover and recycle auxiliaries, such as quinine, can mitigate this drawback. acs.org

Catalytic processes are inherently more atom-economical. For example, the direct catalytic coupling of sulfonamides with alcohols via a domino dehydrogenation-condensation-hydrogenation sequence produces only water as a byproduct, representing a highly atom-efficient process. acs.org Similarly, the copper-catalyzed enantioselective addition of aryl boroxines to sulfinylamines is more atom-economical than auxiliary-based methods. acs.org The ideal synthetic route maximizes the transfer of atoms from starting materials to the product, a goal that continues to drive innovation in the synthesis of this compound and its analogues.

Solvent-Free or Environmentally Benign Solvent Systems in Sulfinamide Reactions

The principles of green chemistry have spurred significant research into minimizing or eliminating the use of hazardous volatile organic compounds (VOCs) in chemical synthesis. uniba.it The synthesis of sulfinamides and related sulfonamides has traditionally relied on such solvents, but modern approaches increasingly favor solvent-free conditions or the use of environmentally benign alternatives. uniba.it

Solvent-free synthesis, often conducted by heating or grinding solid reactants together, offers numerous advantages, including reduced pollution, lower costs, and simplified processes and handling. cmu.eduresearchgate.net For instance, the direct condensation of certain amines and sulfonyl chlorides can proceed efficiently without any solvent, providing the desired products in high yields and purity. researchgate.netresearchgate.net

Where a solvent is necessary, environmentally benign systems are preferred. Water is a highly desirable green solvent, and methods have been developed for sulfonamide synthesis that operate effectively in aqueous media, often using a base to control pH and prevent hydrolysis of the sulfonyl chloride starting material. uniba.it Another promising class of green solvents is Deep Eutectic Solvents (DESs), which are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. uniba.itresearchgate.net DESs, such as those based on choline chloride and glycerol or urea, are biodegradable, cost-effective, and can facilitate high-yield synthesis of sulfonamides at room temperature. uniba.it

Table 1: Comparison of Solvent Systems in Sulfonamide/Sulfinamide Synthesis

| Solvent System | Typical Conditions | Advantages | Disadvantages | Yields |

|---|---|---|---|---|

| Solvent-Free | Neat mixing of reactants, often with heating or grinding | Reduced waste, low cost, simple workup | Limited to reactants that are solid or liquid at reaction temp. | Often high (>90%) |

| Water | Reaction of sulfonyl chlorides and amines with base (e.g., Na2CO3) | Non-toxic, inexpensive, non-flammable | Potential for hydrolysis of starting materials, pH control needed | Good to excellent |

| Deep Eutectic Solvents (DES) | Choline chloride/glycerol or urea, room temperature | Biodegradable, low toxicity, reusable, efficient | Can be viscous, product isolation may require extraction | Up to 97% uniba.it |

| Ethanol (EtOH) | Used in oxidative chlorination of thiols followed by amination | Renewable resource, less toxic than many organic solvents | Flammable, may not be suitable for all reactants | Good to excellent researchgate.net |

Catalytic vs. Stoichiometric Methods in this compound Production

The production of chiral sulfinamides, which are valuable building blocks in asymmetric synthesis, can be approached using either stoichiometric or catalytic methods. acs.org Stoichiometric approaches traditionally rely on the use of a chiral auxiliary, where a chiral molecule is attached to the substrate to direct the stereochemical outcome of a reaction. While effective, this method requires at least a full equivalent of the often-expensive chiral auxiliary, which must be removed in a subsequent step, generating significant waste. nih.gov

Catalytic methods, by contrast, use a small, substoichiometric amount of a catalyst to achieve the desired transformation, often with high enantioselectivity. oatext.com These methods are more atom-economical, cost-effective, and environmentally friendly. oatext.com Catalysis in sulfinamide synthesis can be achieved using various systems:

Transition Metal Catalysts: Complexes of metals like palladium, copper, and rhodium are widely used in various organic reactions and can be adapted for sulfinamide synthesis. oatext.com

Organocatalysts: Small organic molecules, such as peptides or squaramides, can act as catalysts. For example, a squaramide catalyst can facilitate the kinetic resolution of racemic sulfinamides by activating both the sulfinamide and an alcohol substrate through hydrogen bonding, allowing for the separation of enantiomers. nih.gov

Biocatalysts: Enzymes and whole-cell systems offer a green and highly selective route to chiral sulfoxides and can be applied to sulfinamide synthesis. acs.org

Catalyst-controlled approaches have enabled significant advancements, including dynamic kinetic resolution processes where a racemic starting material is converted into a single enantiomer of the product in high yield and selectivity. nih.gov

Table 2: Comparison of Stoichiometric and Catalytic Methods

| Feature | Stoichiometric Methods (Chiral Auxiliaries) | Catalytic Methods (Asymmetric Catalysis) |

|---|---|---|

| Reagent Amount | ≥1 equivalent of chiral reagent required | Sub-stoichiometric (typically 1-10 mol%) |

| Waste Generation | High (chiral auxiliary must be removed) | Low (minimal catalyst waste) |

| Cost-Effectiveness | Generally lower due to high reagent loading | Generally higher, especially on a large scale |

| Process | Requires additional steps for auxiliary attachment/removal | Simpler, more direct transformation |

| Enantioselectivity | Often high and predictable | Can be very high, but requires catalyst optimization |

Novel Synthetic Routes for this compound Analogs and Derivatives

The development of novel synthetic pathways is crucial for accessing a diverse range of this compound analogs and derivatives. These new molecules are valuable as chiral auxiliaries, ligands, and pharmacophores in drug discovery. acs.org Modern strategies focus on creating complex structures with high levels of control over their chemical and stereochemical properties.

Development of (Trimethylsilyl)this compound as a Synthetic Intermediate

The use of silicon-based reagents, particularly those containing the trimethylsilyl (TMS) group, is a cornerstone of modern organic synthesis. A silylated intermediate such as (trimethylsilyl)this compound can serve as a versatile synthetic tool. The TMS group can function as a protecting group for the nitrogen atom, allowing other parts of the molecule to be modified selectively. The silylation of amides and related compounds can also alter their reactivity, making them more amenable to certain transformations. researchgate.net

For example, N-silylated amides can exhibit different reactivity profiles in acylation or alkylation reactions. The reaction of a sulfinamide with a silylating agent could produce an O-silylated or N-silylated intermediate. This intermediate could then react with various electrophiles or nucleophiles to build more complex molecules before the TMS group is easily removed under mild conditions, such as treatment with a fluoride source or mild acid. This strategy provides a pathway to functionalized this compound derivatives that might be difficult to access directly.

Regioselective and Chemoselective Synthesis of Substituted Ethanesulfinamides

When synthesizing complex molecules that contain multiple reactive sites, selectivity is paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to the control of reaction at a specific position on a molecule.

In the context of this compound derivatives, these principles are critical. For example, in a molecule containing both an aromatic ring and a reactive side chain, a chemoselective reaction might target the sulfinamide nitrogen without affecting the aromatic ring. Palladium catalysts, for instance, can be chosen to differentiate between different halide leaving groups on an aromatic core, allowing for stepwise, chemoselective cross-coupling reactions to build polysubstituted systems. nih.gov

Regioselectivity is crucial when a reaction can occur at multiple sites within the same functional group or molecular framework. The synthesis of substituted imidazoles from allenyl sulfonamides demonstrates how the choice of substituents on the nitrogen atoms can direct the cyclization reaction to yield specific 4- or 5-functionalized isomers regioselectively. figshare.com Similarly, the annulation of 8-quinolinesulfenyl halides with vinyl chalcogenides shows that the addition of the sulfur atom occurs exclusively at the β-position of the vinyl group, a highly regioselective process. nih.gov Applying these concepts allows for the precise construction of complex this compound analogs where substituents are installed at specific, predetermined locations. nih.gov

Table 3: Illustrative Examples of Selectivity in Synthesis

| Selectivity Type | Definition | Hypothetical Example for an this compound Derivative |

|---|---|---|

| Chemoselectivity | Preferential reaction of one functional group over others. | In a molecule with an ester and a sulfinamide, a reagent selectively acylates the sulfinamide nitrogen, leaving the ester intact. |

| Regioselectivity | Preferential reaction at one position over other possible positions. | The addition of a reagent to an aromatic ring attached to an this compound group occurs specifically at the para position due to the directing effect of the sulfinamide. |

Reaction Mechanisms and Chemical Transformations of Ethanesulfinamide

Mechanistic Investigations of Ethanesulfinamide Reactivity

The reactivity of this compound is primarily dictated by the sulfinyl group and the adjacent amine functionality. These features allow it to participate in various reaction types, often acting as a versatile synthetic intermediate.

Nucleophilic Addition Reactions Involving the Sulfinyl Group

The sulfinyl group (-S(O)-) in sulfinamides, including this compound, can activate adjacent functional groups towards nucleophilic attack. For instance, when forming sulfinimines (R-S(O)-N=CR'R''), the sulfinyl group enhances the electrophilicity of the imine carbon, making it susceptible to nucleophilic addition. While direct examples with this compound are scarce, the general principle suggests that the sulfur atom's electron-withdrawing nature polarizes the molecule, potentially influencing reactions at the alpha-carbon or the nitrogen atom. The sulfinyl group itself can also act as a leaving group or participate in nucleophilic substitutions under specific conditions, as observed in the alcoholysis of chiral sulfinamides nih.gov.

Electrophilic Activation and Transformations

This compound can undergo reactions involving electrophilic attack, typically at the nitrogen atom of the amino group, due to the lone pair of electrons. Electrophiles can also interact with the sulfur atom. For example, N-alkylation or N-acylation are common transformations for sulfinamides acs.orgcas.cn. The sulfinyl group can also be a target for electrophilic reagents, potentially leading to oxidation or other transformations. The general reactivity of sulfinamides suggests that activation by Lewis acids or Brønsted acids can facilitate various reactions, including rearrangements and additions nih.govchemrxiv.org.

Rearrangement Reactions

Sulfinamides are known to undergo rearrangement reactions under certain conditions. For example, tert-butylsulfinamide has been observed to undergo thermal rearrangement in chlorinated solvents to form N-(tert-butylthio)-tert-butylsulfonamide beilstein-journals.org. Such rearrangements often involve the migration of groups or changes in the connectivity of atoms within the molecule, driven by thermal energy or catalytic assistance. While specific rearrangements for this compound are not detailed, this class of compounds can exhibit such behavior, potentially involving the ethyl group or the sulfinamide moiety.

Oxidation and Reduction Pathways of the Sulfinamide Moiety

The sulfinamide group can participate in redox reactions. Oxidation of the sulfinamide moiety typically leads to the corresponding sulfonamide, where the sulfur atom's oxidation state increases from +3 to +4 mpg.deorganic-chemistry.orgacs.org. This transformation is a common method for converting sulfinamides into more stable sulfonamide derivatives. Conversely, reduction of sulfonamides can yield sulfinamides psu.edu. The sulfur atom in the sulfinamide group is also susceptible to other redox processes, depending on the reagents and conditions employed.

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic studies specifically for this compound transformations are limited in the provided search results. However, general principles of reaction kinetics apply.

Rate Coefficient Determination for this compound Transformations

Determining rate coefficients for chemical reactions involves understanding how reaction rates depend on concentration, temperature, and other factors. For sulfinamides, reactions like alcoholysis can proceed via addition-elimination mechanisms involving sulfurane intermediates, which influence the reaction's stereochemistry and kinetics nih.govchemrxiv.org. The rate of these reactions is often influenced by the steric bulk of the substituents on the sulfur and nitrogen atoms, as well as the nucleophilicity of the attacking species and the electrophilicity of the sulfur center. Without specific experimental data for this compound, precise rate coefficients cannot be provided, but these general factors would govern its reactivity.

Compound List

this compound (CH₃CH₂S(O)NH₂)

Ethanesulfonamide (B75362) (CH₃CH₂SO₂NH₂)

tert-Butanesulfinamide

2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂)

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-phenyl

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((1,1,2,2,2-pentafluoroethyl)sulfonyl)-

N-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide

(S)-Ethanesulfinamide

N-benzylsulfonamides

Computational and Theoretical Studies of Ethanesulfinamide

Quantum Chemical Calculations for Electronic Structure Analysis of Ethanesulfinamide

No specific studies employing quantum chemical calculations to analyze the electronic structure of this compound were identified.

Density Functional Theory (DFT) Applications to this compound Molecular Systems

No publications detailing the application of Density Functional Theory to this compound molecular systems were found. While DFT is a common method for studying sulfonamides in general, specific findings for this compound are not available in the searched literature.

Ab Initio Methods for High-Level Electronic Structure Determination

There are no available research findings that utilize Ab Initio methods for the high-level electronic structure determination of this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO gap) and other reactivity descriptors for this compound has not been reported in the scientific literature searched.

Molecular Dynamics Simulations for Conformational and Solvation Effects on this compound

No studies using molecular dynamics simulations to investigate the conformational landscape and solvation effects of this compound were found.

Theoretical Modeling of this compound Reaction Pathways and Transition States

There is no available research on the theoretical modeling of reaction pathways or the identification of transition states involving this compound.

Prediction of Spectroscopic Parameters through Computational Chemistry

No computational studies predicting the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of this compound were identified.

Compound Names Mentioned

Advanced Spectroscopic Characterization Methodologies for Ethanesulfinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For ethanesulfinamide, ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would typically show signals corresponding to the ethyl group (CH₃CH₂-) and the amide protons (-NH₂). The methylene (B1212753) (CH₂) protons would appear as a quartet due to coupling with the methyl (CH₃) protons, and the methyl protons would appear as a triplet. The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfinyl group (S=O). The amide protons (-NH₂) are often observed as a broad singlet, and their chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. For chiral derivatives of this compound, NMR can be crucial for stereochemical assignment, often employing chiral shift reagents or by analyzing diastereotopic protons if a chiral center is present.

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for the two carbon atoms of the ethyl group. The carbon directly attached to the sulfur atom (the α-carbon) would typically resonate at a different chemical shift than the terminal methyl carbon, influenced by the electronegativity of the sulfur and oxygen atoms.

While specific NMR data for this compound itself are not extensively detailed in the provided search results, studies on related sulfonamides, such as sulfanilamide (B372717) derivatives, indicate the utility of NMR for structural confirmation and stereochemical analysis researchgate.netripublication.comresearchgate.netacs.orgnih.govfishersci.com. For instance, ¹H NMR has been used to confirm the presence of NH, NH₂, aromatic protons, and methyl/methylene groups in various sulfonamide derivatives ripublication.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: this compound would exhibit characteristic absorption bands associated with its functional groups. The S=O stretching vibration in sulfoxides and sulfonamides typically appears in the region of 1030-1070 cm⁻¹ for sulfoxides and around 1300-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for sulfonamides unitechlink.comijltet.orgresearchgate.netlibretexts.orgjst.go.jpcymitquimica.com. The N-H stretching vibrations of the primary amide group (-NH₂) are expected in the range of 3200-3500 cm⁻¹, often appearing as a doublet due to asymmetric and symmetric stretching researchgate.netacs.orgijltet.orgorientjchem.orgmsu.edu. The N-H bending vibrations are typically observed around 1600-1650 cm⁻¹ ijltet.orgorientjchem.org. C-H stretching vibrations from the ethyl group would appear around 2850-3000 cm⁻¹ ijltet.orgmsu.edu. Studies on sulfanilamide and its derivatives highlight these characteristic bands for SO₂, NH₂, and aromatic C-H groups researchgate.netacs.orgijltet.orgjst.go.jpresearchgate.netkau.edu.sa.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. It can provide similar information about functional groups and molecular structure. For sulfonamides, Raman spectroscopy can also identify S=O and N-H stretching modes, as well as skeletal vibrations of the molecule researchgate.netnih.govresearchgate.netgoogle.comgoogle.comd-nb.info. Low-temperature Raman studies have been used to identify dimeric forms of sulfanilamide through band splitting researchgate.net.

| Functional Group | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) | Intensity (IR) | Reference(s) |

| S=O (Sulfoxide) | Stretching | 1030-1070 | Strong | unitechlink.comlibretexts.org |

| S=O (Sulfonamide) | Asymmetric Stretching | 1335-1370 | Strong | researchgate.netunitechlink.comijltet.orglibretexts.orgjst.go.jpcymitquimica.com |

| S=O (Sulfonamide) | Symmetric Stretching | 1147-1187 | Strong | researchgate.netijltet.orglibretexts.orgjst.go.jpcymitquimica.com |

| N-H (primary amine/amide) | Asymmetric Stretching | 3390-3500 | Medium/Strong | researchgate.netacs.orgijltet.orgorientjchem.orgmsu.edu |

| N-H (primary amine/amide) | Symmetric Stretching | 3229-3390 | Medium/Strong | researchgate.netacs.orgijltet.orgorientjchem.orgmsu.edu |

| N-H₂ | Bending (Scissoring) | 1620-1650 | Medium/Strong | ijltet.orgorientjchem.orgmsu.edu |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium | ijltet.orgmsu.edu |

Mass Spectrometry Techniques (e.g., LC-MS/MS, ESI-MS/MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity and identifying fragments.

Molecular Ion Identification: Techniques like Electrospray Ionization (ESI) coupled with mass spectrometry (ESI-MS) are commonly used to generate molecular ions ([M+H]⁺ or [M-H]⁻) for this compound, allowing for the determination of its exact molecular mass. Ethanesulfonamide (B75362) has a molecular weight of approximately 109.15 g/mol cymitquimica.comscbt.comnih.gov.

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing complex mixtures, identifying compounds, and quantifying them, even at low concentrations. This technique is widely used for purity assessment and the detection of trace amounts of sulfonamides in various matrices nih.govscielo.brjfda-online.com. Fragmentation patterns obtained from MS/MS experiments provide structural information and can help differentiate between isomers or related compounds. For example, studies on other sulfonamides show characteristic fragmentation pathways that aid in their identification nih.govnih.govacgpubs.org. The m/z values of fragment ions can confirm the presence of specific structural units within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Chiral Recognition Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and molecular packing.

Solid-State Structure: For this compound and its derivatives, X-ray crystallography can reveal detailed information about the crystal lattice, hydrogen bonding networks, and conformational preferences in the solid state acs.orgbiointerfaceresearch.comrcsb.org. This is particularly important for understanding how molecules interact in the solid phase, which can influence their physical properties like melting point and solubility.

Chiral Recognition: In cases where this compound derivatives are chiral, X-ray crystallography is invaluable for determining absolute configurations and understanding chiral recognition mechanisms. Studies on chiral sulfinamides and sulfonimides have used X-ray diffraction to confirm the stereochemistry around the sulfur atom, demonstrating that the chirality can be directly related to the sulfur center, not just carbon centers nih.govmdpi.com. This technique is essential for unambiguously assigning stereochemistry in enantiomerically pure compounds or in diastereomeric complexes formed during chiral separations nih.govmdpi.comresearchgate.netresearchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π electrons or non-bonding electrons.

Electronic Transitions: While this compound itself, with its saturated ethyl group and sulfonamide moiety, may not exhibit strong absorptions in the easily accessible UV-Vis region unless conjugated systems are present, this technique is useful for characterizing derivatives that contain chromophores. For example, if this compound is part of a larger molecule with aromatic rings or extended π-systems, UV-Vis spectroscopy can provide information about these conjugated systems, their electronic transitions, and their behavior in different environments acs.orgnist.govasianpubs.org. The absorption maxima (λmax) and extinction coefficients (ε) can be used to quantify the concentration of the analyte and study electronic properties.

Ethanesulfinamide As a Chiral Synthon and Ligand in Organic Synthesis

Development and Application of Ethanesulfinamide-Based Chiral Auxiliaries

Chiral auxiliaries are indispensable tools in asymmetric synthesis, temporarily incorporated into a substrate to dictate the stereochemical outcome of reactions before being removed numberanalytics.combocsci.com. This strategy is crucial for producing enantiomerically pure compounds, vital for pharmaceuticals and agrochemicals numberanalytics.comsigmaaldrich.com. This compound derivatives, notably tert-butanesulfinamide (often referred to as Ellman's reagent), have gained prominence as highly effective chiral auxiliaries osi.lv. Developed by Jonathan Ellman, these reagents excel in the stereoselective synthesis of chiral amines osi.lv. The tert-butanesulfinyl group's ability to control stereochemistry is attributed to its steric bulk and electronic properties, which influence substrate conformation and reagent approach numberanalytics.com. These auxiliaries are particularly useful for synthesizing amines with multiple stereogenic centers, offering reliable and predictable stereocontrol in reactions like nucleophilic additions to sulfinimines osi.lvresearchgate.net.

| Chiral Auxiliary Name/Structure | Key Feature | Primary Application | Reference |

| Tert-butanesulfinamide | Chiral sulfinamide group attached to a tert-butyl group | Stereoselective synthesis of chiral amines via sulfinimine intermediates | osi.lv |

| (R)-(+)-2-Methyl-2-propanesulfinamide | (R)-configuration at the sulfur atom | Synthesis of chiral amines and related compounds | sigmaaldrich.com |

| (S)-(−)-2-Methyl-2-propanesulfinamide | (S)-configuration at the sulfur atom | Synthesis of chiral amines and related compounds | sigmaaldrich.com |

This compound Derivatives in Enantioselective Transformations

This compound derivatives facilitate a range of enantioselective transformations, enabling the construction of complex chiral molecules with high precision. Their primary utility lies in directing the stereochemical course of reactions, often through the formation of chiral intermediates or by acting as directing groups.

A significant application involves the asymmetric synthesis of chiral amines, where tert-butanesulfinamide derivatives are used to form chiral sulfinimines from aldehydes and ketones. Subsequent nucleophilic additions to these sulfinimines proceed with high diastereoselectivity, governed by the auxiliary's stereochemistry osi.lv. Cleavage of the auxiliary then yields the chiral amine with excellent enantiomeric purity. This methodology has been extended to create amines with multiple stereocenters osi.lv.

Furthermore, the sulfonyl group, closely related to the sulfinamide moiety, serves as an effective directing group in enantioselective reactions. For instance, in metal-catalyzed asymmetric epoxidation of N-alkenyl sulfonamides and N-tosyl imines, the sulfonyl group anchors the catalyst, guiding stereoselective oxidation nih.gov. Similarly, a sulfinyl group has been shown to control stereochemistry in the synthesis of chiral α-aminophosphonic acid derivatives through chelation mdpi.com. The capacity to generate chiral centers adjacent to or influenced by the sulfinamide or sulfonamide functionality highlights their broad utility in enantioselective synthesis nih.govmdpi.comresearchgate.net.

| Transformation Type | Substrate/Reaction | This compound Derivative/Related Moiety | Achieved Enantioselectivity (ee) | Reference |

| Chiral Amine Synthesis | Aldehydes/Ketones to Sulfinimines, followed by nucleophilic addition | Tert-butanesulfinamide | Typically >90% ee | osi.lv |

| Asymmetric Epoxidation | N-alkenyl sulfonamides, N-tosyl imines | Sulfonyl group as directing group | High enantioselectivities reported | nih.gov |

| Chiral α-Aminophosphonic Acid Synthesis | Various substrates | Sulfinyl group as directing/chelating agent | High enantioselectivities reported | mdpi.com |

Design and Synthesis of this compound-Derived Ligands for Transition Metal Catalysis

The efficacy of transition metal catalysis in asymmetric synthesis is intrinsically linked to the design of tailored chiral ligands that modulate the metal center's electronic and steric environment uniurb.itrsc.org. This compound derivatives, possessing inherent chirality and coordination-capable functional groups, offer a promising foundation for developing novel chiral ligands. While specific this compound-based ligands are an area of ongoing research, their structural attributes suggest significant potential.

Ligand design would typically involve integrating the chiral this compound unit into larger chelating frameworks. This could be achieved by functionalizing the nitrogen or sulfur atoms, or the carbon backbone, to create bidentate or tridentate ligands capable of coordinating with transition metals such as palladium, rhodium, or iridium uniurb.itnih.gov. The chiral sulfinamide moiety would then impart asymmetry to the catalytic complex, enabling enantioselective transformations like asymmetric hydrogenation or C-C coupling reactions uniurb.itrsc.org. Research efforts would focus on synthesizing diverse this compound-derived ligands and evaluating their performance in catalytic cycles to achieve high activity and enantioselectivity. The structural rigidity and electronic properties of the this compound unit could create specific chiral environments around the metal center, influencing substrate binding and transition state stabilization numberanalytics.comuniurb.it. Furthermore, exploring "non-innocent" ligand behavior, where the ligand participates actively in the catalytic cycle, presents another avenue for design caltech.edu.

| Ligand Class/Type | Potential this compound Moiety Incorporation | Transition Metal | Potential Catalytic Application | Notes on Design | Reference |

| Chiral Phosphine (B1218219) Ligands | Functionalized on N or C-chain | Pd, Rh, Ir, Ru | Asymmetric Hydrogenation, C-C coupling | Incorporating phosphine donors with the chiral sulfinamide | uniurb.itrsc.org |

| Chiral N-Heterocyclic Carbene (NHC) Ligands | Attached to NHC backbone | Various | Asymmetric transformations | Modulating steric/electronic properties | nih.gov |

| Chelating Diamines/Amino Alcohols | This compound backbone functionalized | Cu, Ni, Fe | Asymmetric additions, oxidations | Creating bidentate coordination | nih.govfrontiersin.org |

Organocatalytic Applications of this compound Derivatives, including Hydrogen Bonding Organocatalysis

Organocatalysis, utilizing small organic molecules as catalysts, provides a metal-free alternative for promoting chemical reactions with high selectivity and under mild conditions wikipedia.org. This compound derivatives, possessing both hydrogen bond donor (N-H) and acceptor (S=O) functionalities, are well-suited for hydrogen bonding organocatalysis nih.govwikipedia.orgmdpi.com. This approach leverages hydrogen bonds to activate substrates by stabilizing transition states or polarizing reactive species, thereby facilitating bond formation and controlling stereochemistry nih.govwikipedia.org.

The structural attributes of this compound derivatives enable them to function as bifunctional catalysts, simultaneously activating nucleophilic and electrophilic partners through hydrogen bonding wikipedia.org. They could potentially catalyze reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions, mirroring the activity of established hydrogen bonding catalysts like thioureas and squaramides wikipedia.orgmdpi.com. Tailoring the electronic and steric properties of the this compound scaffold through derivatization could lead to catalysts with enhanced reactivity and selectivity, contributing to more sustainable synthetic methodologies wikipedia.org.

| Organocatalytic Transformation | Potential Role of this compound Derivative | Mechanism of Action | Example Known Catalysts | Reference |

| Asymmetric Michael Addition | Hydrogen bond donor/acceptor | Activation of enone/nucleophile via H-bonding | Thioureas, Squaramides | wikipedia.orgmdpi.com |

| Asymmetric Aldol Reaction | Hydrogen bond donor/acceptor | Activation of aldehyde/ketone and enolate | Thioureas, Squaramides | wikipedia.orgmdpi.com |

| Asymmetric Mannich Reaction | Hydrogen bond donor/acceptor | Activation of imine and nucleophile | Thioureas, Squaramides | wikipedia.orgmdpi.com |

| Asymmetric Diels-Alder Reaction | Hydrogen bond donor/acceptor | Activation of dienophile and diene | Thioureas, Squaramides | wikipedia.orgmdpi.com |

Future Directions and Emerging Research Avenues in Ethanesulfinamide Chemistry

Exploration of Novel Catalytic Systems Utilizing Ethanesulfinamide Scaffolds

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, enabling the efficient and selective construction of complex molecular architectures. This compound and its derivatives are emerging as promising scaffolds for the design of new catalysts, particularly in the realm of asymmetric synthesis. The inherent chirality at the sulfur center of enantiopure this compound provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations.

Recent research has highlighted the potential of sulfinamide-based ligands in transition metal catalysis. For instance, novel P,N-sulfinyl imine ligands, where chirality is solely derived from the sulfur atom, have been successfully employed in palladium-catalyzed allylic alkylation reactions, achieving high enantioselectivity. acs.org Similarly, ferrocene-derived chiral sulfinamide phosphine (B1218219) ligands have demonstrated remarkable efficacy in copper-catalyzed three-component boroacylation of allenes, yielding functionalized organoboron compounds with excellent enantioselectivities. nih.gov These examples underscore the potential for developing a diverse range of catalysts based on the this compound framework.

Future research in this area is expected to focus on several key aspects:

Design and Synthesis of Novel Ligands: The modular nature of this compound allows for the straightforward introduction of various coordinating groups, enabling the synthesis of a wide array of bidentate and multidentate ligands. The exploration of different donor atoms (e.g., phosphorus, nitrogen, oxygen) and backbone structures will be crucial for tuning the electronic and steric properties of the resulting metal complexes.

Application in a Broader Range of Reactions: While initial successes have been achieved in specific reactions, the application of this compound-based catalysts to a wider range of transformations, such as C-H activation, cross-coupling reactions, and cycloadditions, remains a fertile ground for investigation.

Development of Organocatalysts: Beyond transition metal catalysis, the this compound moiety itself can serve as a chiral directing group in organocatalytic reactions. The development of novel organocatalysts incorporating the this compound scaffold could provide metal-free alternatives for asymmetric synthesis.

The exploration of these avenues will undoubtedly lead to the discovery of new and powerful catalytic systems with broad applications in academic and industrial research.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering numerous advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry into these modern manufacturing platforms is a promising area of research that could significantly impact the production of chiral amines and other valuable compounds.

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. mdpi.comnih.gov For reactions involving this compound, such as the synthesis of sulfinyl imines and their subsequent nucleophilic additions, flow chemistry can offer several benefits:

Enhanced Safety: The small reactor volumes inherent to flow systems mitigate the risks associated with handling potentially hazardous reagents or exothermic reactions. mdpi.com

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, often leading to accelerated reaction rates and reduced reaction times. researchgate.net

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are revolutionizing drug discovery and materials science. The development of automated protocols for the synthesis and application of this compound derivatives would enable the rapid generation of libraries of chiral compounds for high-throughput screening. A fully automated flow-through process for the production of secondary sulfonamides has already been demonstrated, showcasing the feasibility of applying such technologies to related sulfur-nitrogen compounds. acs.org

Future research in this domain will likely focus on the development of robust and scalable flow processes for the synthesis of this compound itself and its key derivatives. Furthermore, the integration of in-line analytical techniques for real-time reaction monitoring and optimization will be crucial for the successful implementation of these advanced manufacturing technologies.

Advanced Mechanistic Probing for Elucidating Complex this compound Reaction Pathways

A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. While the synthetic utility of this compound is well-established, a detailed mechanistic understanding of many of its reactions is still evolving. Advanced mechanistic probing techniques are poised to shed light on the intricate pathways involved in this compound chemistry.

Recent studies on sulfinamides have begun to unravel some of these complexities. For example, a catalytic crossover reaction of sulfinamides has been reported, and further mechanistic investigations using enantiomerically pure sulfinamides as stereochemical probes are underway to elucidate the reaction pathway. nih.gov Computational studies, particularly Density Functional Theory (DFT) calculations, have also proven to be invaluable tools for understanding reaction mechanisms at the molecular level. Detailed mechanistic insights from DFT calculations on the synthesis of sulfinamides have suggested that the key enantioselectivity-determining step involves migratory insertion into a sulfilimine group. sigmaaldrich.com

Future research in this area will likely employ a combination of experimental and computational approaches to address key mechanistic questions, including:

The Nature of Intermediates: Identifying and characterizing transient intermediates in reactions involving this compound will be crucial for understanding the reaction course. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry can provide valuable information in this regard.

Kinetic Studies: Detailed kinetic analysis of this compound reactions will help to determine rate laws and activation parameters, providing quantitative insights into the factors that control reaction rates and selectivities.

Stereochemical Pathways: Elucidating the stereochemical course of reactions involving chiral this compound is essential for understanding the origin of asymmetric induction. Stereochemical labeling studies and the analysis of stereoisomeric products will be key in this endeavor.

By combining these advanced techniques, researchers can build a comprehensive picture of the reaction pathways governing this compound chemistry, paving the way for the development of more efficient and selective synthetic methodologies.

Computational Design of Next-Generation this compound Derivatives for Targeted Synthesis

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the in silico design of molecules with desired properties. nih.gov The application of computational methods to the design of next-generation this compound derivatives holds immense potential for accelerating the discovery of new catalysts and reagents for targeted synthesis.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. sigmaaldrich.comacs.org These methods have been successfully used to explore the molecular geometry and drug-likeness of related sulfonamide-Schiff base compounds. sigmaaldrich.comacs.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural features of molecules with their biological activity or chemical reactivity, have been applied to sulfonamide antibiotics using quantum chemical descriptors. acs.org

The computational design of novel this compound derivatives can be approached through several strategies:

Ligand Design for Catalysis: Molecular modeling and docking studies can be used to design this compound-based ligands with optimal binding affinities and geometries for specific metal centers, leading to the development of highly active and selective catalysts.

Substrate Scaffolding: Computational methods can be employed to design this compound derivatives that act as chiral scaffolds, pre-organizing substrates for stereoselective reactions.

Prediction of Reactivity and Selectivity: By calculating reaction energies and activation barriers, computational models can predict the outcome of reactions involving new this compound derivatives, guiding experimental efforts towards the most promising candidates.

The synergy between computational design and experimental validation will be crucial for the rapid and efficient development of next-generation this compound-based tools for organic synthesis.

Potential in Supramolecular Chemistry and Materials Science

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer a powerful approach to the bottom-up construction of complex and functional materials. While the application of this compound in this field is still in its infancy, its structural features suggest significant potential for its use as a building block in supramolecular assemblies and novel materials.

The this compound functional group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (S=O), making it capable of participating in self-assembly processes to form well-defined supramolecular structures. The study of supramolecular synthon hierarchies in sulfonamide cocrystals has provided a framework for understanding how these related functional groups can be utilized in crystal engineering. nih.gov It is plausible that this compound could form similar robust hydrogen-bonding networks, enabling the design of novel crystalline materials with tailored properties.

Furthermore, the chirality of this compound can be exploited to create chiral supramolecular assemblies. The incorporation of enantiopure this compound units into larger molecules could lead to the formation of helical polymers or other chiral architectures with potential applications in chiral recognition, separation, and catalysis.

A recently reported crossover reaction of sulfinamides has been suggested to be suitable for applications in supramolecular chemistry, potentially enabling the creation of dynamic combinatorial libraries of self-assembling molecules. acs.orgnih.gov

While direct research on this compound-based materials is currently limited, the exploration of its potential in the following areas is warranted:

Crystal Engineering: The systematic study of the co-crystallization of this compound with other molecules could lead to the discovery of new solid-state materials with interesting optical, electronic, or mechanical properties.

Chiral Polymers and Gels: The incorporation of this compound into polymer backbones or as pendant groups could result in the formation of chiral polymers with unique self-assembly behaviors. Low molecular weight gelators based on this compound could also be explored for the creation of soft materials.

Functional Materials: The development of this compound-based materials for applications in areas such as sensing, catalysis, and drug delivery represents a long-term but potentially rewarding research direction.

The investigation of this compound in the context of supramolecular chemistry and materials science is a largely untapped field that holds the promise of yielding novel materials with unique structures and functions.

Q & A

Q. What are the standard methods for synthesizing and characterizing ethanesulfinamide in academic research?

this compound synthesis typically involves sulfoxidation of ethanethiol derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm sulfinamide bond formation, mass spectrometry for molecular weight validation, and elemental analysis for purity assessment . For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities . Experimental protocols should specify reaction conditions (e.g., solvent, temperature, stoichiometry) and purification techniques (e.g., column chromatography, recrystallization) to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV/Vis detection or tandem mass spectrometry (LC-MS/MS) is preferred for quantification in complex matrices like plasma or tissue homogenates. Method validation should include calibration curves (linearity ≥0.99), recovery studies (>80%), and limits of detection/quantification (LOD/LOQ) . For stability studies, monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, pKa)?

Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, ionic strength). To resolve conflicts:

- Replicate measurements using standardized buffers (e.g., USP phosphate buffers).

- Compare data with computational predictions (e.g., COSMO-RS for solubility) .

- Publish raw data and detailed protocols to enable cross-validation .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s selectivity in target-binding studies?

- Structure-Activity Relationship (SAR) : Systematically modify substituents on the sulfinamide group and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Competitive Assays : Use fluorescent probes (e.g., ANS displacement) to assess competition with endogenous ligands .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to predict binding modes and guide synthesis .

Q. How should contradictory results in this compound’s mechanistic studies be analyzed?

- Source Identification : Compare experimental variables (e.g., cell lines, assay endpoints, enzyme isoforms) across studies .

- Statistical Reassessment : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

- Hypothesis Testing : Design follow-up experiments to isolate confounding factors (e.g., off-target effects via CRISPR knockout models) .

Q. What methodologies validate this compound’s proposed metabolic pathways?

- Isotopic Labeling : Use ¹⁴C-labeled this compound in hepatocyte incubations to track metabolite formation via radio-HPLC .

- CYP Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

- In Silico Prediction : Leverage tools like GLORY or Meteor Nexus to predict Phase I/II metabolites .

Methodological Challenges

Q. How can researchers ensure reproducibility in this compound’s in vitro toxicity assays?

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap Analysis : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for variability .

- Multiple Comparison Corrections : Apply Bonferroni or Benjamini-Hochberg adjustments to minimize Type I errors .

Data Reporting and Ethics

Q. What are the best practices for documenting this compound’s experimental data?

- Supplementary Materials : Include raw spectra, chromatograms, and crystallographic data (CIF files) in appendices .

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChemRxiv .

Q. How should researchers address ethical considerations in this compound studies involving human-derived samples?

- Informed Consent : Obtain explicit consent for secondary use of biospecimens .

- Data Anonymization : Pseudonymize datasets and restrict access to authorized personnel .

- Ethics Review : Submit protocols to institutional review boards (IRBs) for approval before initiating studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.